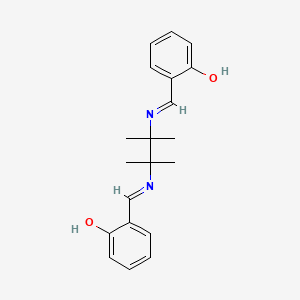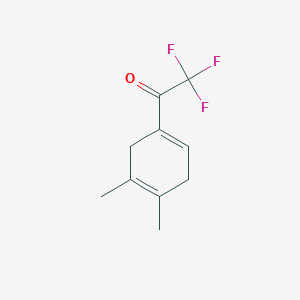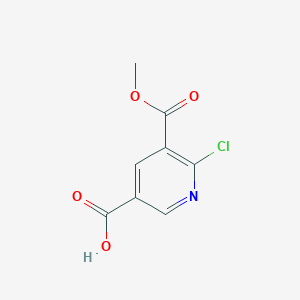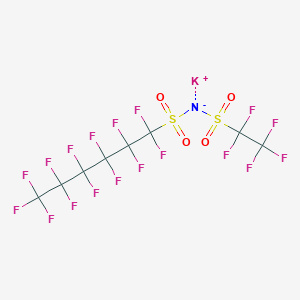
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide is a fluorinated compound known for its unique chemical properties and versatile applications. It is a high-end fluorine-containing surfactant, chemical reaction initiator, and pharmaceutical intermediate. This compound is also used as an environmentally friendly acid mist inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide typically involves the reaction of perfluoroethyl sulfonyl fluoride with perfluorohexyl sulfonyl fluoride in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, ensuring that the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides .
Applications De Recherche Scientifique
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and reaction initiator in various chemical processes.
Biology: The compound is used in biological studies to understand the effects of fluorinated compounds on biological systems.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide involves its interaction with molecular targets and pathways in the system. The compound’s fluorinated groups allow it to interact with various biological molecules, altering their function and activity. This interaction can lead to changes in cellular processes and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium perfluorohexyl sulfonate: Another fluorinated surfactant with similar properties and applications.
Potassium perfluorobutane sulfonate: Used as a surfactant and in the production of high-performance materials.
Uniqueness
Potassium ((perfluoroethyl)sulfonyl)((perfluorohexyl)sulfonyl)amide stands out due to its unique combination of perfluoroethyl and perfluorohexyl groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to act as an environmentally friendly acid mist inhibitor further highlights its uniqueness .
Propriétés
Formule moléculaire |
C8F18KNO4S2 |
|---|---|
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
potassium;1,1,2,2,2-pentafluoroethylsulfonyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)azanide |
InChI |
InChI=1S/C8F18NO4S2.K/c9-1(10,3(13,14)5(17,18)19)2(11,12)4(15,16)7(23,24)32(28,29)27-33(30,31)8(25,26)6(20,21)22;/q-1;+1 |
Clé InChI |
CBAFEMKTRYGZDA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


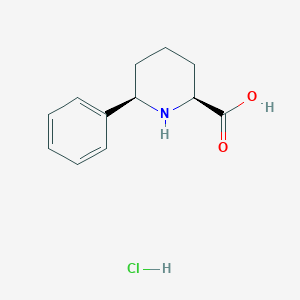


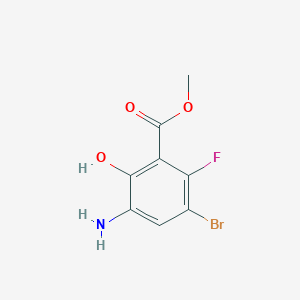
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

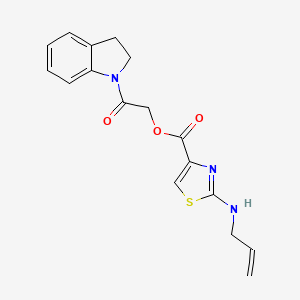
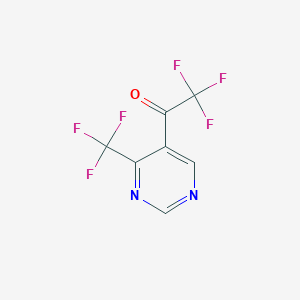

![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
